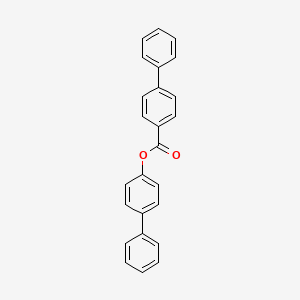
Biphenyl-4-yl biphenyl-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-BIPHENYL]-4-YL [1,1’-BIPHENYL]-4-CARBOXYLATE: is an organic compound that consists of two biphenyl groups connected through a carboxylate functional group. This compound is part of the biphenyl family, which is known for its aromatic properties and applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-BIPHENYL]-4-YL [1,1’-BIPHENYL]-4-CARBOXYLATE typically involves the esterification of [1,1’-BIPHENYL]-4-CARBOXYLIC ACID with [1,1’-BIPHENYL]-4-OL. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of [1,1’-BIPHENYL]-4-YL [1,1’-BIPHENYL]-4-CARBOXYLATE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions are common, where the biphenyl rings can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Biphenylquinones.
Reduction: [1,1’-BIPHENYL]-4-YL [1,1’-BIPHENYL]-4-METHANOL.
Substitution: Halogenated biphenyl derivatives.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology:
Biochemical Studies: Utilized in the study of enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Materials Science: Employed in the development of polymers and advanced materials.
Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of [1,1’-BIPHENYL]-4-YL [1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl groups can engage in π-π stacking interactions, while the carboxylate group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
[1,1’-BIPHENYL]-4-CARBOXYLIC ACID: Shares the biphenyl core but lacks the ester linkage.
[1,1’-BIPHENYL]-4-OL: Contains a hydroxyl group instead of the carboxylate ester.
[1,1’-BIPHENYL]-4-YL METHYL ETHER: Features a methoxy group in place of the carboxylate ester.
Uniqueness:
Structural Features: The presence of both biphenyl groups and the carboxylate ester linkage provides unique chemical and physical properties.
Reactivity: The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.
Applications: Its wide range of applications in various fields highlights its importance and versatility.
属性
分子式 |
C25H18O2 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
(4-phenylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C25H18O2/c26-25(23-13-11-21(12-14-23)19-7-3-1-4-8-19)27-24-17-15-22(16-18-24)20-9-5-2-6-10-20/h1-18H |
InChI 键 |
CKTWFFUWJXTHAY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463260.png)
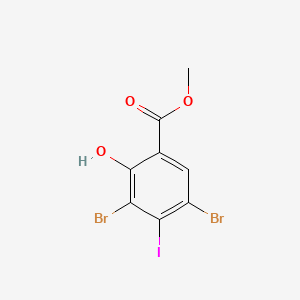
![1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463267.png)


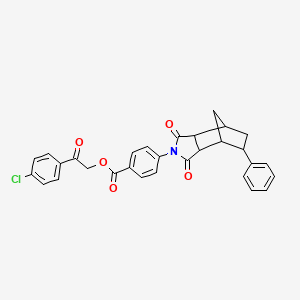
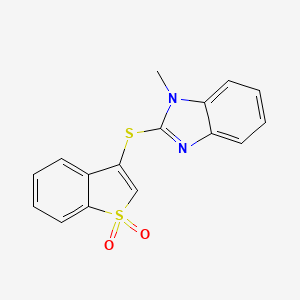
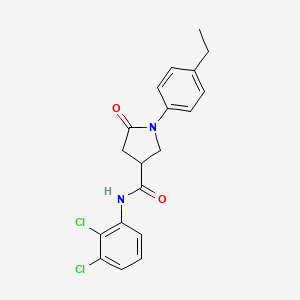
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12463292.png)
![1,4-Bis[5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane](/img/structure/B12463298.png)
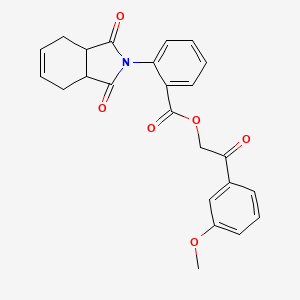
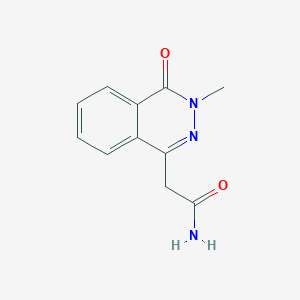
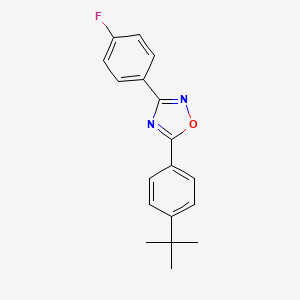
![2-{3-[4-oxo-3-(pyridin-4-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12463321.png)
